molecular formula C23H24N2O5 B2713635 ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879779-29-0

ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No. B2713635
M. Wt: 408.454
InChI Key: NQISOUHTYCGOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates, which share structural motifs with the query compound, highlights the formation of hydrogen-bonded supramolecular structures. These structures exhibit significant diversity, ranging from one-dimensional chains to three-dimensional frameworks, driven by various hydrogen bonding patterns (Portilla et al., 2007). This area of study suggests potential applications in the design of new materials with specific mechanical or optical properties.

Anticancer Activity

The synthesis and biological evaluation of pyrazole derivatives have been explored, indicating the potential of these compounds in medical research, particularly in cancer treatment. Novel derivatives have shown efficacy in suppressing lung cancer cell growth, hinting at the therapeutic potential of structurally similar compounds (Zheng et al., 2010). This area could be relevant for future research on the query compound, considering its structural similarity.

Crystal Structure and DFT Calculations

The detailed study of a novel pyrazole derivative’s synthesis, crystal structure, and DFT calculations provides insights into the molecular and electronic structure, offering a foundation for understanding the chemical behavior and potential applications of similar compounds (Naveen et al., 2021). These findings could inform the development of materials or pharmaceuticals.

New Synthetic Routes

Research into new synthetic routes for producing pyrazole and isoxazole derivatives highlights the versatility of these chemical frameworks for generating a wide array of compounds with potential applications ranging from materials science to drug development (Vicentini et al., 2000). This suggests that similar methodologies could be applied to the synthesis and functionalization of the compound .

Antimicrobial Activity

The synthesis and evaluation of arylazopyrazole pyrimidone derivatives for their antimicrobial activity point to the potential of pyrazole-based compounds in developing new antibacterial and antifungal agents (Sarvaiya et al., 2019). This research avenue could be pertinent for the query compound, considering its structural features.

properties

IUPAC Name

ethyl 4-[[3-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-5-28-23(27)16-6-8-17(9-7-16)30-22-15(4)24-25-21(22)19-11-10-18(12-20(19)26)29-13-14(2)3/h6-12,26H,2,5,13H2,1,3-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQISOUHTYCGOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

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